6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-fluorobenzenecarboxylate
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Overview
Description
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-fluorobenzenecarboxylate is a chemical compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyridazine core, which is a fused ring system containing both triazole and pyridazine rings, and a 4-fluorobenzenecarboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-fluorobenzenecarboxylate typically involves the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the 4-Fluorobenzenecarboxylate Moiety: The final step involves the esterification of the triazolopyridazine core with 4-fluorobenzoic acid or its derivatives using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-fluorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-fluorobenzenecarboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties.
Biological Studies: Researchers use this compound to study its effects on cellular processes and molecular pathways, providing insights into its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biomolecules.
Industrial Applications: It may be used in the development of new materials, agrochemicals, or other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-fluorobenzenecarboxylate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may inhibit or activate these targets, leading to changes in cellular functions and signaling pathways. For example, it may inhibit kinases involved in cancer cell proliferation or modulate receptors associated with inflammation.
Comparison with Similar Compounds
Similar Compounds
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate: This compound has a similar triazolopyridazine core but with an acetate group instead of a 4-fluorobenzenecarboxylate moiety.
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzoate: Similar structure with a methoxybenzoate group instead of a fluorobenzenecarboxylate group.
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol: This compound has a hydroxyl group at the 8-position instead of the ester group.
Uniqueness
The uniqueness of 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-fluorobenzenecarboxylate lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the 4-fluorobenzenecarboxylate moiety may enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O2/c1-8-6-11(12-16-15-7-18(12)17-8)20-13(19)9-2-4-10(14)5-3-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKESBLLQRJJWSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN=C2C(=C1)OC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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